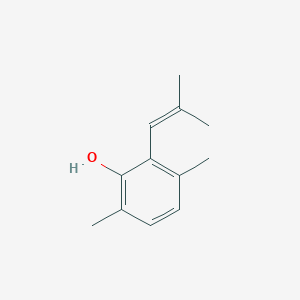
3,6-Dimethyl-2-(2-methylprop-1-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-2-(2-methylprop-1-en-1-yl)phenol is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(2-methylprop-1-en-1-yl)phenol typically involves several steps. One common method includes the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-2-(2-methylprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions may produce different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-2-(2-methylprop-1-en-1-yl)phenol has been studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 3,6-Dimethyl-2-(2-methylprop-1-en-1-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid
- Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-acetate
Uniqueness
3,6-Dimethyl-2-(2-methylprop-1-en-1-yl)phenol stands out due to its unique structural features and versatile reactivity
Eigenschaften
CAS-Nummer |
86847-45-2 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3,6-dimethyl-2-(2-methylprop-1-enyl)phenol |
InChI |
InChI=1S/C12H16O/c1-8(2)7-11-9(3)5-6-10(4)12(11)13/h5-7,13H,1-4H3 |
InChI-Schlüssel |
GKLANDPTGTZNGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


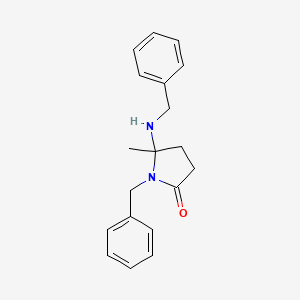
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
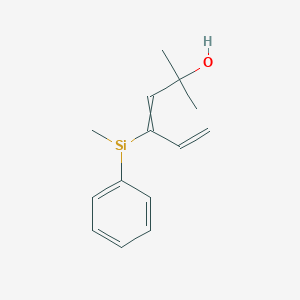
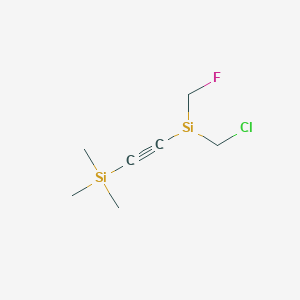



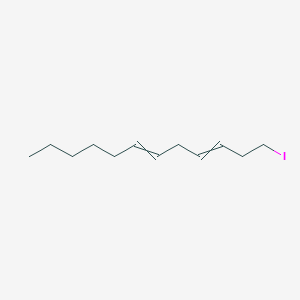
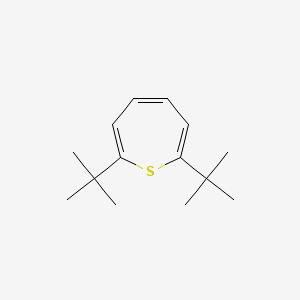
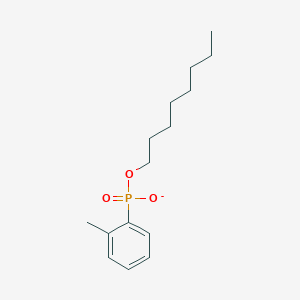

![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)

